TRANS-4-[({[3-(2-FLUOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Overview
Description
TRANS-4-[({[3-(2-FLUOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyridazinone moiety, and a cyclohexanecarboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-[({[3-(2-FLUOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The fluorophenyl and pyridazinone intermediates are coupled using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Introduction of the Cyclohexanecarboxylic Acid Group: This step involves the attachment of the cyclohexanecarboxylic acid group to the coupled intermediate, typically through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-[({[3-(2-FLUOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
TRANS-4-[({[3-(2-FLUOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of TRANS-4-[({[3-(2-FLUOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- TRANS-4-(Trifluoromethyl)cyclohexanecarboxylic acid
- TRANS-2-(4-Fluorophenyl)vinylboronic acid
- Phenylboronic acid
Uniqueness
TRANS-4-[({[3-(2-FLUOROPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and pyridazinone moieties contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-[[[2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c21-16-4-2-1-3-15(16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-5-7-14(8-6-13)20(27)28/h1-4,9-10,13-14H,5-8,11-12H2,(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGZIVWNBHZAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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